molecular formula C12H12N4 B13040193 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile

Cat. No.: B13040193
M. Wt: 212.25 g/mol
InChI Key: DMSCRVSGZGQYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile (CAS 2225878-64-6) is a heterocyclic compound with the molecular formula C12H12N4 and a molecular weight of 212.25 g/mol . This chemical features a pyrazole ring, a key scaffold in medicinal chemistry, substituted with an amino group at the 5-position and an ethyl group at the 3-position, and linked to a benzonitrile moiety . The compound serves as a valuable building block for synthesizing more complex heterocyclic compounds with potential therapeutic applications . In scientific research, pyrazole derivatives based on this structure have been identified as promising candidates in drug discovery . Studies indicate that such compounds can exhibit significant antimicrobial properties, including sub-micromolar activity against Methicillin-sensitive and Methicillin-resistant Staphylococcus aureus (MSSA and MRSA) by targeting essential bacterial enzymes like DNA Gyrase and Topoisomerase IV . Furthermore, this class of compounds has shown potential in anticancer research, with certain derivatives demonstrating antiproliferative effects on various tumor cell lines and the ability to influence key cellular signaling pathways such as MAPK/ERK . The benzonitrile group in its structure is a common feature in many pharmaceuticals and often functions as a robust hydrogen bond acceptor, enabling key polar interactions with biological targets . The compound can be synthesized via several methods, including sonication-assisted cyclization of hydrazine hydrate with aromatic nitriles, which offers a rapid and efficient route, or through multi-step synthesis involving hydrazone formation and subsequent cyclization . 3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is For Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

Molecular Formula

C12H12N4

Molecular Weight

212.25 g/mol

IUPAC Name

3-(5-amino-3-ethylpyrazol-1-yl)benzonitrile

InChI

InChI=1S/C12H12N4/c1-2-10-7-12(14)16(15-10)11-5-3-4-9(6-11)8-13/h3-7H,2,14H2,1H3

InChI Key

DMSCRVSGZGQYMN-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN(C(=C1)N)C2=CC=CC(=C2)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 3-ethyl-1H-pyrazole-5-amine with benzonitrile derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile has several applications in scientific research:

Comparison with Similar Compounds

Structural and Spectral Comparisons

Table 1: Key Properties of Selected Pyrazole-Benzonitrile Derivatives
Compound Name Molecular Formula Key Substituents IR (cm⁻¹) ¹H-NMR Features (δ, ppm) Reference
3-(5-Amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile C₁₂H₁₂N₄ 5-Amino, 3-ethylpyrazole Not reported Inferred NH₂ (~4.5), Ar-H (~7.4–7.9)
3-(5-Amino-1H-pyrazol-3-yl)benzonitrile (4c) C₁₀H₈N₄ 5-Amino, unsubstituted pyrazole 3342 (NH₂), 2242 (CN) NH₂: 4.51; Ar-H: 7.39–7.92
3-(5-Amino-3-hydroxy-1H-pyrazol-1-yl)-3-oxo-2-benzalydinepropanenitrile (10) C₁₃H₁₀N₄O₂ 5-Amino, 3-hydroxy, benzalydine 3540–3341 (OH/NH₂), 2223 (CN), 1689 (CO) NH₂: 4.45; CH=C: 6.22; Ar-H: 7.28–7.33
4-(5-Methyl-3-(4-phenyltriazol-1-yl)-1H-pyrazol-1-yl)benzonitrile (P1|21gd) C₁₉H₁₄N₆ 5-Methyl, triazole hybrid 2228 (CN), 2121 (N₃) Pyrazole H: 5.93; Ar-H: 7.61–7.78
3-(1-Methyl-1H-pyrazol-3-yl)benzonitrile C₁₁H₉N₃ 1-Methylpyrazole Not reported Pyrazole H: 6.86; Ar-H: 7.28–7.33
Key Observations:

Substituent Effects: Ethyl vs. Hydroxy/Methyl: The ethyl group in the target compound likely increases lipophilicity compared to the hydroxy group in compound 10 or the methyl group in P1\|21gd. This may enhance membrane permeability in biological contexts. Amino Group: The 5-amino substituent (common in compounds 4c and 10) facilitates hydrogen bonding, as seen in IR spectra (NH₂ stretches ~3340 cm⁻¹) .

Spectral Trends :

  • Nitrile IR stretches appear consistently near 2220–2242 cm⁻¹ across analogs .
  • Aromatic protons in ¹H-NMR resonate between δ 7.2–7.9 ppm, with pyrazole protons appearing downfield (e.g., δ 5.74 in 4c vs. δ 5.93 in P1\|21gd) .

Functional Hybrids and Derivatives

  • ~214 g/mol for the target compound) .

Biological Activity

3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is a heterocyclic compound with significant potential in medicinal chemistry. Its structural features, including a pyrazole ring and a benzonitrile moiety, suggest diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile is C12H12N4, with a molecular weight of 212.25 g/mol. The compound features an amino group and an ethyl substitution on the pyrazole ring, enhancing its reactivity and biological activity .

PropertyValue
Molecular FormulaC12H12N4
Molecular Weight212.25 g/mol
IUPAC Name3-(5-amino-3-ethylpyrazol-1-yl)benzonitrile
InChI KeyDMSCRVSGZGQYMN-UHFFFAOYSA-N

Antimicrobial Properties

Preliminary studies indicate that 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile may exhibit antimicrobial properties. Research has shown that compounds with similar structures can inhibit bacterial growth, suggesting that this compound could be effective against various pathogens .

Anticancer Activity

Research exploring the anticancer potential of this compound is promising. It is hypothesized that it may interact with key signaling pathways involved in cancer progression, such as the MAPK/ERK pathway, which plays a critical role in cell proliferation and differentiation . In vitro studies have indicated cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms and efficacy .

The exact mechanisms by which 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile exerts its biological effects are still under investigation. However, it is believed to modulate various cellular processes through interaction with specific biological targets.

Potential Pathways Affected

  • MAPK/ERK Pathway : Involvement in cell proliferation and differentiation.
  • Apoptosis Induction : Potential to trigger programmed cell death in cancer cells.
  • Antimicrobial Mechanisms : Likely interference with bacterial cellular processes.

Case Studies

Several case studies have highlighted the biological activity of pyrazole derivatives similar to 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile:

  • Study on Anticancer Activity : A study demonstrated that pyrazole derivatives exhibited significant cytotoxicity against breast cancer cell lines, with IC50 values in the low micromolar range .
  • Antimicrobial Efficacy : Another study reported that similar compounds showed inhibition against both Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity .

Synthesis and Derivatives

The synthesis of 3-(5-amino-3-ethyl-1H-pyrazol-1-yl)benzonitrile typically involves the reaction of 3-ethyl-1H-pyrazole-5-amines with benzonitrile derivatives using potassium carbonate in a polar aprotic solvent such as dimethylformamide . This method allows for the creation of various derivatives that may exhibit altered biological activities.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.